molecular formula C12H9F4N3O B4464701 N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No. B4464701
M. Wt: 287.21 g/mol
InChI Key: NAYGXOLYBFDZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, also known as FTDC, is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications. FTDC belongs to the pyrazole family of compounds and has a unique chemical structure that makes it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of inflammatory mediators, and its inhibition by N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can lead to a reduction in inflammation. The endocannabinoid system is a complex signaling system that regulates a wide range of physiological processes, including pain, inflammation, and mood. N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been shown to interact with the endocannabinoid system by modulating the activity of cannabinoid receptors.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has also been shown to reduce pain sensitivity in animal models of inflammatory pain. Additionally, N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods of time without degradation. Additionally, N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is soluble in a wide range of solvents, making it easy to work with in the lab. However, N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide also has some limitations. It is a challenging compound to synthesize, requiring expertise in organic chemistry and careful control of reaction conditions. Additionally, N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a relatively new compound, and its pharmacological properties are not fully understood.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide. One area of research is the development of N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to determine the safety and efficacy of N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide in humans. Overall, N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a promising compound that has the potential to lead to the development of new drugs for the treatment of a wide range of diseases.

Scientific Research Applications

N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential pharmaceutical applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been tested in vitro and in vivo for its ability to inhibit the production of inflammatory cytokines and reduce pain sensitivity. Additionally, N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-(4-fluorophenyl)-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4N3O/c1-19-10(12(14,15)16)6-9(18-19)11(20)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYGXOLYBFDZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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